molecular formula C10H9BrO2 B13914010 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one

2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one

Cat. No.: B13914010
M. Wt: 241.08 g/mol
InChI Key: FMEHPEBLSCYPQK-UHFFFAOYSA-N
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Description

2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the second position, a hydroxyl group at the sixth position, and a ketone group at the first position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-bromo-3,4-dihydro-6-oxonaphthalen-1(2H)-one or 2-bromo-3,4-dihydro-6-carboxynaphthalen-1(2H)-one.

    Reduction: Formation of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one.

    Substitution: Formation of 2-substituted-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one derivatives.

Scientific Research Applications

2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
  • 2-fluoro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
  • 2-iodo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one

Uniqueness

2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential pharmacological properties make it a valuable target for medicinal chemistry research.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9BrO2/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13/h2-3,5,9,12H,1,4H2

InChI Key

FMEHPEBLSCYPQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1Br

Origin of Product

United States

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